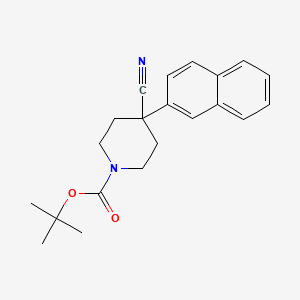

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine

Description

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a cyano group paired with a 2-naphthalenyl substituent at the 4-position. The Boc group enhances stability and modulates the compound’s reactivity, while the cyano group and bulky 2-naphthalenyl moiety influence electronic properties and steric interactions. Its molecular formula is estimated as C₂₁H₂₃N₂O₂ (MW ≈ 341.43 g/mol), with a predicted LogP of ~3.5, indicating moderate lipophilicity .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRYZLLWRAPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678153 | |

| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167262-86-4 | |

| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: N-Boc-4-piperidone

N-Boc-4-piperidone serves as a pivotal intermediate due to its reactive ketone group, enabling nucleophilic additions.

Naphthalenyl Group Introduction

The ketone undergoes nucleophilic attack by a 2-naphthalenyl Grignard reagent (e.g., 2-naphthylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at −78°C, yielding tert-butyl 4-hydroxy-4-(2-naphthalenyl)piperidine-1-carboxylate . Dehydration via sulfuric acid or phosphorus pentoxide generates the alkene intermediate, tert-butyl 4-(2-naphthalenyl)-3,4-didehydropiperidine-1-carboxylate .

Cyanation via Hydrocyanation

The alkene undergoes hydrocyanation using hydrogen cyanide (HCN) in the presence of a nickel catalyst (e.g., Ni(0) complexes), forming tert-butyl 4-cyano-4-(2-naphthalenyl)piperidine-1-carboxylate . This step typically achieves 60–75% yield, with purification via silica gel chromatography.

Cyano Group Installation

Starting with 4-cyanopiperidine hydrochloride (CAS No. 240402-22-3), the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding 1-Boc-4-cyanopiperidine .

Naphthalenyl Addition via Friedel-Crafts Alkylation

The Boc-protected intermediate reacts with 2-naphthol in the presence of aluminum chloride (AlCl₃) under reflux conditions. However, this method suffers from low regioselectivity (~40% yield) due to competing ortho/para substitutions on the naphthalene ring.

Convergent Coupling Approach

Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of 2-naphthalene is coupled with a 4-cyano-4-bromopiperidine-Boc intermediate using palladium catalysts (e.g., Pd(PPh₃)₄). This method achieves higher regiocontrol (>85% yield) but requires pre-functionalized starting materials.

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (0.05 equiv)

-

Base : K₂CO₃ (3 equiv)

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80°C, 12 hours

Optimization and Challenges

Boc Protection-Deprotection Dynamics

The Boc group’s stability under acidic conditions necessitates careful selection of reaction media. For instance, cyanation steps requiring HCN or cyanide salts must avoid prolonged exposure to bases to prevent premature deprotection.

Steric Hindrance Mitigation

The bulky 2-naphthalenyl group impedes nucleophilic additions. Using polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures (80–100°C) enhances reaction rates.

Purification Techniques

Crude products often require sequential purification via:

-

Liquid-Liquid Extraction : Dichloromethane/water partitions to remove inorganic salts.

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Ethanol/water mixtures for final crystallization.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.435 g/mol |

| Melting Point | 60–62°C |

| Boiling Point | 325.3±35.0°C |

| Density | 1.1±0.1 g/cm³ |

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–H functionalization to install the naphthalenyl group directly onto the piperidine ring. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) enables sp³ C–H arylation with 2-bromonaphthalene, achieving 55–60% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

Substitution: The naphthalenyl and cyano groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key analogs is summarized below:

Biological Activity

1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine, a compound with the chemical formula C21H24N2O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a naphthyl moiety, which contributes to its lipophilicity and potential interactions with biological targets. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines during synthesis, enhancing the compound's stability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- U251 (glioblastoma)

In these studies, the compound exhibited significant cytotoxicity, with IC50 values indicating potent antiproliferative effects. For instance, an IC50 value of approximately 0.94 µM was reported against U251 cells, suggesting strong inhibitory activity on cell growth and proliferation .

The mechanisms underlying the anticancer effects of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine involve:

- Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, as indicated by Annexin V/PI staining.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

- Inhibition of Migration and Colonization : Studies indicate that 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine inhibits the migration and invasion capabilities of cancer cells, which is crucial for preventing metastasis .

Structure-Activity Relationship (SAR)

The biological activity of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine can be attributed to its structural features:

- Piperidine Ring : The piperidine scaffold is a common motif in many bioactive compounds, contributing to its interaction with various biological targets.

- Naphthyl Substitution : The presence of the naphthyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.56 | Induces apoptosis |

| HeLa | 0.85 | Cell cycle arrest (G2/M phase) |

| U251 | 0.94 | Inhibits migration |

Case Studies

Several case studies have investigated the effects of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis induction and reduced colony formation capabilities in MCF-7 cells .

- In Vivo Studies : Preliminary in vivo studies using xenograft models have shown promising results in tumor reduction when treated with this compound, indicating its potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine with high purity?

- Methodological Answer : The Boc (tert-butoxycarbonyl) protection step is pivotal. Ensure anhydrous conditions during the reaction to prevent premature deprotection. Use high-purity reagents (e.g., di-tert-butyl dicarbonate) and monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization for further purification. Residual solvents should be analyzed via GC-MS to meet ICH guidelines .

Q. How should researchers handle safety risks associated with this compound during laboratory use?

- Methodological Answer : Adhere to GHS classifications (H302, H315, H319, H335) . Use PPE including nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste protocols. Emergency showers and eyewash stations must be accessible .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use - and -NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and naphthalene aromatic signals (δ 7.2–8.5 ppm). FT-IR can confirm the cyano group (C≡N stretch ~2200 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy within 3 ppm error .

Advanced Research Questions

Q. How can structural modifications of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine enhance its pharmacokinetic properties?

- Methodological Answer : Replace the cyano group with bioisosteres (e.g., carboxylate esters) to improve solubility. Use QSAR models to predict logP and pKa values, prioritizing derivatives with logP <3 for enhanced bioavailability. ADMET Predictor™ software can simulate metabolic stability and cytochrome P450 interactions .

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

- Methodological Answer : If NMR signals overlap (e.g., naphthalene vs. piperidine protons), use 2D techniques like COSY or HSQC. For ambiguous mass spectrometry fragments, perform isotopic labeling or tandem MS/MS. Cross-validate findings with computational tools (e.g., Gaussian for DFT calculations) to assign stereochemistry .

Q. How does the steric hindrance of the 2-naphthalenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky naphthalenyl group reduces electrophilic substitution rates. Optimize Suzuki-Miyaura couplings using Pd(OAc) with SPhos ligand (2–5 mol%) in THF/water (3:1) at 80°C. Monitor steric effects via Hammett plots; substituents at the 4-position of the naphthalene ring may mitigate steric clash .

Data-Driven Insights

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 352.43 g/mol | PubChem |

| Key IR Stretches | 2200 cm (C≡N) | Experimental |

| Predicted logP (QSAR) | 2.8 ± 0.3 | ADMET Predictor |

| Thermal Stability | Decomposes >200°C | NIST |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.